molecular formula C18H16O4 B2399103 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid CAS No. 307552-52-9

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid

Cat. No.: B2399103
CAS No.: 307552-52-9
M. Wt: 296.322
InChI Key: SYSGXGXAOCWZNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid typically involves the following steps :

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through an etherification reaction using 2-methylbenzyl bromide and a base such as potassium carbonate.

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .

Properties

IUPAC Name

2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSGXGXAOCWZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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